Difluoromethylthioacetic Acid Potassium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related potassium salts involves reactions under mild conditions to produce compounds with moderate to good yields. For instance, potassium and tetra n-butylammonium 2-substituted-1,3-dithianotrifluoroborate salts are prepared and their reactivity evaluated in reactions with chiral cyclic N-acyliminium ions (Vieira et al., 2008). This highlights a general approach to synthesizing complex fluoride-containing potassium salts, which might be relevant to the synthesis of Difluoromethylthioacetic Acid Potassium Salt.

Molecular Structure Analysis

Structural characterization is crucial for understanding the properties and reactivity of chemical compounds. For example, the structure of potassium tetrahydrogen pentafluoride provides insights into the arrangement of fluorine atoms around potassium, which could be similar to structural aspects in difluoromethylthioacetic acid potassium salt (Coyle et al., 1970).

Chemical Reactions and Properties

Chemical properties of related compounds, such as heavy alkali metal arenedithiocarboxylates, reveal the reactivity of potassium salts with various substituents, providing a basis for understanding the reactions involving difluoromethylthioacetic acid potassium salt (Kato et al., 1999).

Physical Properties Analysis

The physical properties of compounds are influenced by their molecular structure. Studies on compounds like potassium dithioacetate help in understanding the coordination and spatial arrangement of atoms, which is essential for predicting the physical properties of difluoromethylthioacetic acid potassium salt (Borel & Ledésert, 1975).

Chemical Properties Analysis

The chemical behavior of fluoride-containing potassium salts, such as the copper-catalyzed trifluoromethylation of aryl iodides with potassium (trifluoromethyl)trimethoxyborate, provides insights into the chemical properties that could be exhibited by difluoromethylthioacetic acid potassium salt (Knauber et al., 2011).

Aplicaciones Científicas De Investigación

Potassium in Agriculture and Plant Physiology

Research emphasizes the critical role of potassium (K) in agriculture, particularly in soil and plant physiology. Potassium is fundamental for plant health, influencing various physiological processes and stress responses. Studies highlight the importance of understanding potassium availability in soils, its uptake by plants, and its contribution to mitigating stress conditions such as diseases, pests, and environmental stresses (Römheld & Kirkby, 2010)[https://consensus.app/papers/research-potassium-agriculture-needs-prospects-römheld/d083873ea87054a785c96fe50c73cad4/?utm_source=chatgpt]. Furthermore, the potential of potassium solubilizing bacteria (KSB) in converting insoluble potassium to soluble forms, thus enhancing plant growth and reducing the reliance on chemical fertilizers, is noted (Etesami, Emami, & Alikhani, 2017)[https://consensus.app/papers/potassium-solubilizing-bacteria-mechanisms-promotion-etesami/9d88c4e04320583ebe0e00003149cdbe/?utm_source=chatgpt].

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental impact and degradation of polyfluoroalkyl chemicals, which share some chemical properties with Difluoromethylthioacetic Acid Potassium Salt due to their fluorinated structures, are explored in literature. The degradation pathways, including microbial degradation, of these chemicals and their transformation into persistent pollutants in the environment have been reviewed, shedding light on the fate and potential environmental risks associated with fluorinated compounds (Liu & Mejia Avendaño, 2013)[https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt].

Potassium in Biomedical Applications

The utility of potassium and its compounds in biomedical applications is highlighted through the development of potassium selective electrodes for laboratory and clinical use. These advancements in sensor technology demonstrate the importance of potassium measurements in biological samples and the potential for miniaturized, solid-state devices for health monitoring and medical diagnostics (van de Velde, d’Angremont, & Olthuis, 2016)[https://consensus.app/papers/solid-contact-potassium-electrodes-applications-review-velde/748e41b3d0db5883b4cb6f2d5128aa26/?utm_source=chatgpt].

Safety And Hazards

The safety data sheet for Difluoromethylthioacetic Acid indicates that it should be handled with care to avoid contact with skin and eyes . In case of accidental ingestion or inhalation, medical attention should be sought immediately . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical .

Direcciones Futuras

Propiedades

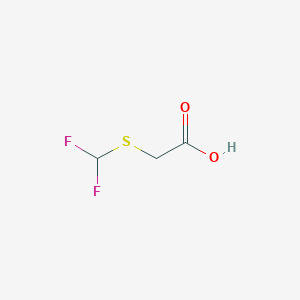

IUPAC Name |

2-(difluoromethylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O2S/c4-3(5)8-1-2(6)7/h3H,1H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMOZGHFFIXBHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoromethylthio acetic acid | |

CAS RN |

83494-32-0 |

Source

|

| Record name | 2-[(difluoromethyl)sulfanyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)

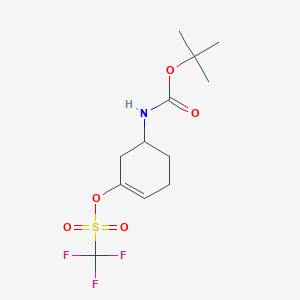

![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)